4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with a complex structure that includes a pyridine ring, an ethoxymethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the condensation of ethyl acetoacetate with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Use of nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxymethyl-benzoic acid
- 6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Uniqueness
4-(Ethoxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .
Properties
CAS No. |
39193-97-0 |
---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
4-(ethoxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO4/c1-3-15-5-7-4-6(2)11-9(12)8(7)10(13)14/h4H,3,5H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
VJZLQXWVGJUWFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C(C(=O)NC(=C1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.